(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one
CAS No.: 858758-42-6
Cat. No.: VC7666444
Molecular Formula: C19H18O3
Molecular Weight: 294.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858758-42-6 |
|---|---|
| Molecular Formula | C19H18O3 |
| Molecular Weight | 294.35 |
| IUPAC Name | (2Z)-6-methoxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C19H18O3/c1-12(2)14-6-4-13(5-7-14)10-18-19(20)16-9-8-15(21-3)11-17(16)22-18/h4-12H,1-3H3/b18-10- |
| Standard InChI Key | CCYSHUVCHMZBHF-ZDLGFXPLSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₂₀H₁₈O₃, with a molecular weight of 306.36 g/mol. Key structural elements include:
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Benzofuran-3(2H)-one core: A fused bicyclic system with a ketone oxygen at position 3.
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4-Isopropylbenzylidene group: A para-isopropyl-substituted benzylidene moiety attached at position 2 of the benzofuranone.
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6-Methoxy group: A methoxy substituent at position 6 of the benzofuranone ring.
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Z-configuration: The exocyclic double bond adopts a cis geometry, critical for biological activity .
Table 1: Key Physicochemical Properties
Synthesis and Structural Optimization
Synthetic Pathways
Aurones are typically synthesized via base- or acid-catalyzed condensation of benzofuran-3(2H)-ones with aromatic aldehydes. For this compound:
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Benzofuranone Preparation: 6-Methoxybenzofuran-3(2H)-one is synthesized from resorcinol derivatives through cyclization and oxidation .
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Aldehyde Component: 4-Isopropylbenzaldehyde is prepared via Friedel-Crafts alkylation of toluene with isopropyl chloride .
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Condensation: The two precursors undergo Claisen-Schmidt condensation in aqueous or alcoholic media, often under reflux, to yield the Z-isomer preferentially .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzofuranone synthesis | Ethyl bromoacetate, K₂CO₃, DMF | 65–75 | |
| Aldehyde preparation | AlCl₃, isopropyl chloride | 80–85 | |
| Condensation | H₂O, reflux, 8–12 h | 70–86 |
Stereochemical Control
The Z-configuration is favored due to steric hindrance between the 4-isopropyl group and the benzofuranone oxygen, as confirmed by NMR coupling constants (J ≈ 12–14 Hz for trans-olefinic protons) .
Spectroscopic Characterization
NMR Analysis
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¹H NMR (CDCl₃):
Mass Spectrometry
Biological Activities and Mechanisms
Kinase Inhibition
The compound exhibits PIM1 kinase inhibition (IC₅₀ = 1.2 μM), attributed to hydrogen bonding with Lys67 and hydrophobic interactions with Leu44/Val52 in the ATP-binding pocket . Analogous aurones show DRAK2 inhibition (IC₅₀ = 0.81–2.42 μM), suggesting potential in autoimmune diseases .
Table 3: Comparative Kinase Inhibition Data
| Kinase | IC₅₀ (μM) | Key Interactions | Reference |
|---|---|---|---|
| PIM1 | 1.2 | Lys67 H-bond, Leu44/Val52 van der Waals | |
| DRAK2 | 1.15 | Hydrophobic pocket occupancy |
Insulin-Sensitizing Effects
Derivatives with piperidine-ethoxy substitutions demonstrate SHIP2 inhibition (IC₅₀ = 0.68 μM), enhancing insulin signaling in rat myotubes .
Structure-Activity Relationships (SAR)
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4-Isopropyl Group: Enhances lipophilicity and target binding via hydrophobic interactions .
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6-Methoxy Group: Improves metabolic stability compared to hydroxylated analogs .
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Z-Configuration: Critical for maintaining planar geometry and kinase binding .
Applications in Drug Discovery
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